Acetyl-alanyl-alanyl-tyrosine
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Overview
Description
Acetyl-alanyl-alanyl-tyrosine is a peptide compound formed by the condensation of acetylated alanine and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-alanyl-alanyl-tyrosine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids to prevent unwanted side reactions. The general steps include:
Protection of Amino Groups: The amino groups of alanine and tyrosine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetyl-alanyl-alanyl-tyrosine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone, which can further react to form melanin-like compounds.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Alanine, tyrosine, and acetic acid.
Oxidation: Dopaquinone and melanin-like compounds.
Substitution: Various acylated derivatives depending on the nucleophile used.
Scientific Research Applications
Acetyl-alanyl-alanyl-tyrosine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including its ability to promote melanin synthesis and its use in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Acetyl-alanyl-alanyl-tyrosine involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be converted to dopaquinone, which plays a role in melanin synthesis. Additionally, the peptide may interact with enzymes and receptors involved in protein synthesis and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyltyrosine: Used as a high solubility precursor to tyrosine.
N-Acylphenylalanine: Another N-acylated aromatic amino acid with similar properties.
N-Acyltryptophan: Shares structural similarities and potential biological activities.
Uniqueness
Acetyl-alanyl-alanyl-tyrosine is unique due to its specific sequence and the presence of both acetylated alanine and tyrosine residues. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
75795-03-8 |
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Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-9(18-11(3)21)15(23)19-10(2)16(24)20-14(17(25)26)8-12-4-6-13(22)7-5-12/h4-7,9-10,14,22H,8H2,1-3H3,(H,18,21)(H,19,23)(H,20,24)(H,25,26)/t9-,10-,14-/m0/s1 |
InChI Key |
JJPMVRHZSQGALO-BHDSKKPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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